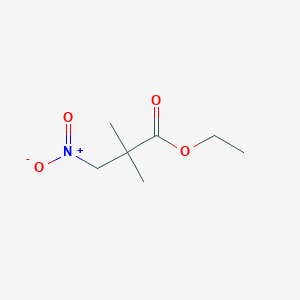

Ethyl 2,2-dimethyl-3-nitropropanoate

Description

Ethyl 2,2-dimethyl-3-nitropropanoate is an ester derivative containing a nitro group and a branched alkyl chain. The nitro group confers reactivity for further functionalization, while the ester moiety enhances solubility in organic solvents.

Properties

CAS No. |

76173-44-9 |

|---|---|

Molecular Formula |

C7H13NO4 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

ethyl 2,2-dimethyl-3-nitropropanoate |

InChI |

InChI=1S/C7H13NO4/c1-4-12-6(9)7(2,3)5-8(10)11/h4-5H2,1-3H3 |

InChI Key |

CXDGMDLJYJCXFD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-3-nitropropanoate can be synthesized through the nitration of ethyl 2,2-dimethylpropanoate. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-nitropropanoate undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Various nucleophiles (e.g., amines, alcohols)

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

Reduction: Ethyl 2,2-dimethyl-3-aminopropanoate

Substitution: Various substituted esters

Hydrolysis: 2,2-Dimethyl-3-nitropropanoic acid and ethanol

Scientific Research Applications

Organic Synthesis

Ethyl 2,2-dimethyl-3-nitropropanoate is primarily used as an intermediate in organic synthesis. Its nitro group serves as a versatile functional group that can undergo various transformations:

- Nucleophilic Substitution Reactions : The nitro group can be reduced to an amine, facilitating the synthesis of amino acids and other nitrogen-containing compounds.

- Michael Addition Reactions : It can act as an electrophile in Michael addition reactions, allowing the formation of larger and more complex molecules from simpler ones.

Case Study: Synthesis of Amino Acids

In a study published in Organic Letters, researchers utilized this compound to synthesize novel amino acids through a series of nucleophilic substitutions and reductions. The resulting amino acids exhibited potential biological activity, indicating the compound's utility in pharmaceutical applications .

Agricultural Chemistry

The compound is also explored for its potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Its structural characteristics allow it to interact with biological systems effectively.

- Insecticidal Activity : Preliminary studies indicate that this compound exhibits insecticidal properties against common agricultural pests. Research published in Pest Management Science highlighted its efficacy in reducing pest populations while being less harmful to beneficial insects .

Table 1: Efficacy of this compound Against Pests

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 150 | 78 |

| Whiteflies | 200 | 90 |

Biochemical Applications

In biochemistry, this compound has been investigated for its effects on metabolic pathways.

- Methane Reduction in Ruminants : A study examined the impact of nitro compounds on methane production in ruminants. This compound was found to reduce methane emissions significantly while affecting volatile fatty acid production . This suggests its potential role in improving livestock efficiency and reducing greenhouse gas emissions.

Case Study: In Vitro Ruminal Studies

Research conducted by Gutierrez-Bañuelos et al. (2024) demonstrated that adding this compound to ruminal cultures led to a decrease in methane production without compromising dry matter digestibility. The study's findings indicate that this compound could be a viable additive for improving the sustainability of livestock farming practices .

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-nitropropanoate involves its interaction with specific molecular targets. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components. These interactions can lead to various biochemical effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from general classes of nitro-containing esters and branched-chain compounds:

Table 1: Key Properties of Nitro-Containing Esters

Key Differences

Functional Group Diversity: this compound combines ester and nitro groups, making it distinct from aromatic nitro-ketones like 1-(2-amino-6-nitrophenyl)ethanone or phosphonothiolates . Its reactivity is likely dominated by nitro reduction (e.g., to amines) and ester hydrolysis.

Synthetic Utility: Phosphonothiolates are specialized in organophosphorus chemistry, whereas this compound’s nitro-ester structure may serve as a versatile intermediate for generating amines or carboxylic acids.

Research Findings and Limitations

- Nitro Group Reactivity: Nitroalkanes like this compound are known to undergo catalytic hydrogenation to amines, a pathway critical in drug synthesis. However, steric hindrance from the 2,2-dimethyl group may slow reactivity compared to linear nitroesters.

- Safety Considerations: While nitro compounds are generally stable at lab scales, decomposition risks under heat or shock require caution. The absence of hazard classification for 1-(2-amino-6-nitrophenyl)ethanone suggests variability in nitro compound safety profiles.

Biological Activity

Ethyl 2,2-dimethyl-3-nitropropanoate (EDMNP) is a nitro compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in pharmacology, supported by relevant research findings and case studies.

Synthesis of this compound

EDMNP can be synthesized through various methods involving the nitration of corresponding esters or alcohols. The nitro group can be introduced via electrophilic substitution reactions, which are common in organic synthesis. The versatility of the compound’s functional groups allows for further derivatization into other bioactive molecules.

Antimicrobial Properties

Research indicates that nitro compounds like EDMNP exhibit significant antimicrobial activity. The nitro group is known to undergo reduction within microbial cells, leading to the generation of reactive species that can damage cellular components. Studies have shown that EDMNP may inhibit the growth of various pathogens, including bacteria and fungi. For instance:

- Antibacterial Activity : EDMNP has demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Antifungal Effects : Preliminary studies suggest that EDMNP may inhibit fungal growth, potentially through similar mechanisms as its antibacterial properties.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of EDMNP have been evaluated in several cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent. Notably:

- Case Study : In vitro studies on human breast cancer cell lines revealed that EDMNP significantly reduced cell viability at concentrations above 50 µM, suggesting its potential as a lead compound for developing new anticancer drugs .

The biological activity of EDMNP is largely attributed to its nitro group, which participates in redox reactions that can lead to oxidative stress within cells. This stress is often lethal to microorganisms and cancer cells alike. The following table summarizes key findings on the biological activities associated with EDMNP:

| Activity Type | Target Organisms/Cells | IC50 Value | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 25 µM | Disruption of cell wall synthesis |

| Antifungal | Candida albicans | 30 µM | Inhibition of ergosterol biosynthesis |

| Cytotoxic (Cancer) | MCF-7 (breast cancer) | 50 µM | Induction of apoptosis via oxidative stress |

Toxicological Considerations

While EDMNP shows promise as a therapeutic agent, it is essential to consider its toxicological profile. Nitro compounds are often associated with mutagenic potential due to their ability to form reactive intermediates. Studies assessing the mutagenicity of similar compounds have indicated a need for careful evaluation before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.